molecular formula C106H216N10O10 B10857302 3-[[3-[2-[bis(2-hydroxytetradecyl)amino]ethylamino]-3-oxopropyl]-[2-[[3-[2-[bis(2-hydroxytetradecyl)amino]ethylamino]-3-oxopropyl]-[3-[2-(2-hydroxytetradecylamino)ethylamino]-3-oxopropyl]amino]ethyl]amino]-N-[2-(2-hydroxytetradecylamino)ethyl]propanamide

3-[[3-[2-[bis(2-hydroxytetradecyl)amino]ethylamino]-3-oxopropyl]-[2-[[3-[2-[bis(2-hydroxytetradecyl)amino]ethylamino]-3-oxopropyl]-[3-[2-(2-hydroxytetradecylamino)ethylamino]-3-oxopropyl]amino]ethyl]amino]-N-[2-(2-hydroxytetradecylamino)ethyl]propanamide

Cat. No.: B10857302
M. Wt: 1790.9 g/mol
InChI Key: TZVPPOIQUSWFOD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

G0-C14 is synthesized through the ring opening of 1,2-epoxytetradecane by generation 0 of poly(amidoamine) dendrimers. The reaction involves mixing generation 0 dendrimer ethylenediamine core-poly(amidoamine) with 1,2-epoxytetradecane at a molar ratio of 1:7 . The resulting compound has cationic head groups that efficiently bind small interfering RNA via electrostatic interactions and flexible hydrophobic tails for self-assembly with poly(lactide-co-glycolide)-poly(ethylene glycol) to form nanoparticles .

Industrial Production Methods

The industrial production of G0-C14 involves a robust self-assembly method. The process includes dissolving polyHCPT and DSPE-PEG3K in dimethylformamide to form a homogeneous solution, preparing a mixture of small interfering RNA and G0-C14 in different molar ratios, and adding the mixture dropwise to deionized water under vigorous stirring. The formed nanoparticle dispersion is then transferred to an ultrafiltration device and centrifuged to remove the organic solvent and free compounds .

Chemical Reactions Analysis

Types of Reactions

G0-C14 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are macrophage-targeted nanoparticles that can be used for gene delivery and vaccine delivery .

Scientific Research Applications

G0-C14 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of G0-C14

G0-C14 is unique due to its high encapsulation efficiency for small interfering RNA and its ability to form stable nanoparticles with minimal cytotoxicity. This makes it a highly effective compound for gene delivery and therapeutic applications .

Properties

Molecular Formula

C106H216N10O10

Molecular Weight

1790.9 g/mol

IUPAC Name

3-[[3-[2-[bis(2-hydroxytetradecyl)amino]ethylamino]-3-oxopropyl]-[2-[[3-[2-[bis(2-hydroxytetradecyl)amino]ethylamino]-3-oxopropyl]-[3-[2-(2-hydroxytetradecylamino)ethylamino]-3-oxopropyl]amino]ethyl]amino]-N-[2-(2-hydroxytetradecylamino)ethyl]propanamide

InChI

InChI=1S/C106H216N10O10/c1-7-13-19-25-31-37-43-49-55-61-67-97(117)91-107-77-79-109-103(123)73-83-113(85-75-105(125)111-81-87-115(93-99(119)69-63-57-51-45-39-33-27-21-15-9-3)94-100(120)70-64-58-52-46-40-34-28-22-16-10-4)89-90-114(84-74-104(124)110-80-78-108-92-98(118)68-62-56-50-44-38-32-26-20-14-8-2)86-76-106(126)112-82-88-116(95-101(121)71-65-59-53-47-41-35-29-23-17-11-5)96-102(122)72-66-60-54-48-42-36-30-24-18-12-6/h97-102,107-108,117-122H,7-96H2,1-6H3,(H,109,123)(H,110,124)(H,111,125)(H,112,126)

InChI Key

TZVPPOIQUSWFOD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(CNCCNC(=O)CCN(CCC(=O)NCCN(CC(CCCCCCCCCCCC)O)CC(CCCCCCCCCCCC)O)CCN(CCC(=O)NCCNCC(CCCCCCCCCCCC)O)CCC(=O)NCCN(CC(CCCCCCCCCCCC)O)CC(CCCCCCCCCCCC)O)O

Origin of Product

United States

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